Inosamycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosamycin B is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Fosfomycin Resistance in Gram-Negative Bacteria

Inosamycin B, a structural analog of fosfomycin, is relevant in the study of antibiotic resistance. Research shows that fosfomycin resistance in Gram-negative bacteria is frequently due to the presence of fosA genes, which encode glutathione S-transferases. These enzymes deactivate fosfomycin by conjugating it with glutathione, thus contributing to drug resistance. This resistance mechanism has been extensively observed in various Gram-negative species, such as Klebsiella, Enterobacter, and Pseudomonas aeruginosa, posing challenges in treating infections with fosfomycin-like antibiotics (Ito et al., 2017).

FosA-Carrying Plasmids in E. coli and Klebsiella spp.

The spread of fosfomycin resistance is often mediated by fosA-carrying plasmids in bacteria like E. coli and Klebsiella spp. These plasmids contribute to high-level fosfomycin resistance and can coexist with other resistance genes. The presence of these plasmids in the Enterobacteriaceae family suggests the potential for rapid dissemination of fosfomycin resistance under increased antibiotic selection pressure (Biggel et al., 2021).

Fosfomycin Resistance in KPC-Producing Klebsiella pneumoniae

In China, KPC-producing Klebsiella pneumoniae strains show a high rate of fosfomycin resistance, primarily due to the dissemination of a clone carrying a fosA3-harboring plasmid. This resistance compromises the effectiveness of fosfomycin as a treatment option for infections caused by these bacteria (Jiang et al., 2015).

Fosfomycin Resistance Gene in Urinary Tract Infections

The prevalence of the fosfomycin resistance gene fosA3 is noted in E. coli strains derived from urinary tract infections. This resistance is often associated with other resistance genes like bla CTX-M, indicating a complex resistance profile and the need for monitoring its spread (Cao et al., 2016).

Clinical Outcomes with Fosfomycin Treatment

Research evaluating clinical outcomes with fosfomycin in treating urinary tract infections caused by E. coli and non-E. coli Enterobacteriaceae shows that despite recommendations against its use in non-E. coli pathogens, fosfomycin can yield favorable outcomes. This highlights the complex relationship between in vitro resistance and clinical response (Lee et al., 2018).

Fosfomycin Resistance Mechanisms in ESBL-Producing E. coli

Investigations into fosfomycin resistance among ESBL-producing E. coli strains revealed the predominant mechanism to be the presence of the fosA3 gene. This gene is often located on transferable plasmids, highlighting the role of horizontal gene transfer in the spread of resistance (Bi et al., 2017).

properties

CAS RN |

91465-52-0 |

|---|---|

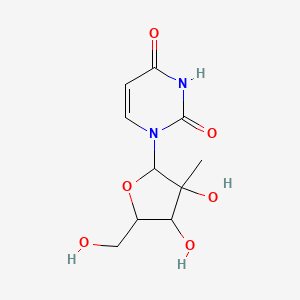

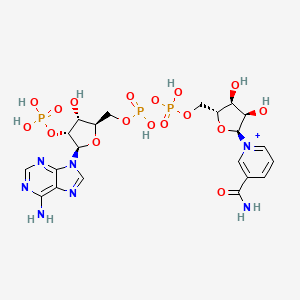

Molecular Formula |

C23H45N5O14 |

Molecular Weight |

615.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

InChI Key |

HNBFTXDNUFWYJV-RTWISQNDSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |

SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

synonyms |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

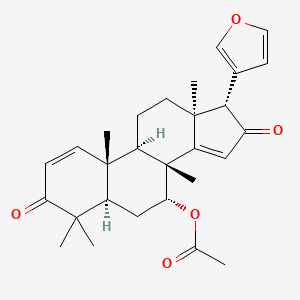

![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)

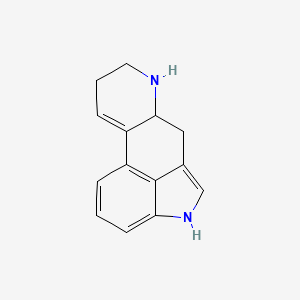

![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)

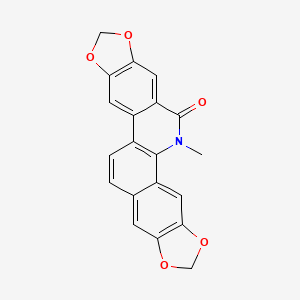

![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)